molecular formula C21H14ClF3N6O4 B12420453 RyRs activator 1

RyRs activator 1

Cat. No.: B12420453
M. Wt: 506.8 g/mol
InChI Key: ZPDBMMVRVVZZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RyRs activator 1: is a potent activator of ryanodine receptors, which are intracellular calcium release channels located on the sarcoplasmic reticulum of muscle cells. These receptors play a crucial role in the regulation of calcium ion release during muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RyRs activator 1 involves the preparation of a polysubstituted phenyl containing a novel N-phenylpyrazole scaffold. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and efficiency. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: RyRs activator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: RyRs activator 1 is used as a tool compound to study the structure and function of ryanodine receptors. It helps in understanding the mechanisms of calcium ion release and regulation in muscle cells .

Biology: In biological research, this compound is employed to investigate the role of ryanodine receptors in muscle physiology and pathology. It is used in studies related to muscle contraction, excitation-contraction coupling, and calcium signaling .

Medicine: this compound has potential therapeutic applications in treating diseases associated with dysfunctional calcium signaling, such as cardiac arrhythmias, muscle disorders, and neurodegenerative diseases. It is also being explored for its potential in developing new drugs targeting ryanodine receptors .

Industry: The compound’s larvicidal activity makes it a candidate for use in pest control, particularly in controlling insect larvae in agricultural settings .

Mechanism of Action

RyRs activator 1 exerts its effects by binding to ryanodine receptors, specifically the type 1 ryanodine receptor (RyR1) in skeletal muscle and the type 2 ryanodine receptor (RyR2) in cardiac muscle. Upon binding, it induces a conformational change in the receptor, leading to the opening of the calcium release channel. This results in the rapid release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering muscle contraction. The compound’s ability to modulate calcium release makes it a valuable tool in studying calcium signaling pathways and developing therapeutic interventions .

Comparison with Similar Compounds

Uniqueness: RyRs activator 1 is unique in its high potency and specificity for ryanodine receptors.

Properties

Molecular Formula

C21H14ClF3N6O4

Molecular Weight

506.8 g/mol

IUPAC Name

N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(2-cyano-5-nitrophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H14ClF3N6O4/c1-10-5-12(22)6-14(19(32)27-2)18(10)28-20(33)16-8-17(21(23,24)25)29-30(16)15-7-13(31(34)35)4-3-11(15)9-26/h3-8H,1-2H3,(H,27,32)(H,28,33)

InChI Key

ZPDBMMVRVVZZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)[N+](=O)[O-])C#N)C(F)(F)F)C(=O)NC)Cl

Origin of Product

United States

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